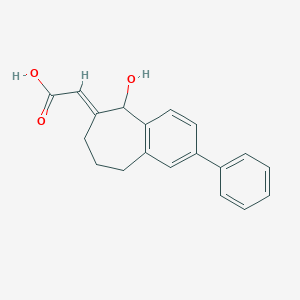

Ph-HTBA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo7This compound has shown significant potential in the research of ischemia and neurodegenerative disorders due to its ability to stabilize the CaMKIIα hub domain .

Preparation Methods

Ph-HTBA is synthesized through a series of chemical reactions starting from γ-hydroxybutyric acid (GHB) analogs. The synthetic route involves the following steps :

Starting Material: The synthesis begins with (E)-2-(5-hydroxy-5,7,8,9-tetrahydro-6H-benzoannulen-6-ylidene)acetic acid (NCS-382).

Reaction Conditions: The compound undergoes a series of reactions including hydroxylation and acylation to introduce the phenyl group, resulting in the formation of this compound.

Industrial Production: The industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pH, and reaction time to ensure the desired product is obtained.

Chemical Reactions Analysis

Ph-HTBA undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: this compound can undergo substitution reactions where the phenyl group or other substituents are replaced with different functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ph-HTBA has a wide range of scientific research applications, including :

Chemistry: this compound is used as a model compound to study the binding affinity and stabilization of CaMKIIα.

Biology: The compound is used to investigate the role of CaMKIIα in cellular signaling and its impact on various biological processes.

Medicine: this compound is being explored for its potential therapeutic applications in treating ischemic stroke and neurodegenerative disorders such as Alzheimer’s and Parkinson’s diseases.

Industry: The compound is used in the development of new drugs and therapeutic agents targeting CaMKIIα.

Mechanism of Action

Ph-HTBA exerts its effects by binding to the CaMKIIα hub domain with high affinity. This binding stabilizes the hub domain and induces a conformational change, specifically a Trp403 flip, which enhances the stability and activity of CaMKIIα. The molecular targets and pathways involved include the Ca2+/calmodulin-dependent protein kinase II alpha signaling pathway, which plays a crucial role in cellular signaling and neuroprotection .

Comparison with Similar Compounds

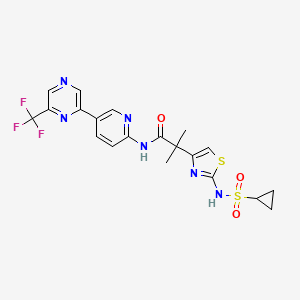

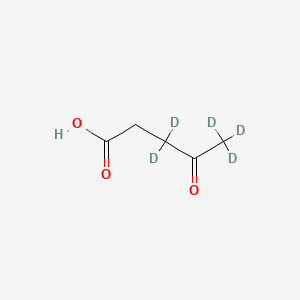

Ph-HTBA is compared with other similar compounds such as NCS-382 and γ-hydroxybutyric acid (GHB) analogs :

NCS-382: Both this compound and NCS-382 are high-affinity ligands for CaMKIIα, but this compound has enhanced brain permeability and stability.

GHB Analogs: this compound is structurally related to GHB analogs but has improved binding affinity and brain penetration, making it a more effective modulator of CaMKIIα.

Uniqueness: The unique feature of this compound is its ability to penetrate the brain and stabilize the CaMKIIα hub domain, which is not observed in other similar compounds.

Properties

Molecular Formula |

C19H18O3 |

|---|---|

Molecular Weight |

294.3 g/mol |

IUPAC Name |

(2E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid |

InChI |

InChI=1S/C19H18O3/c20-18(21)12-16-8-4-7-15-11-14(9-10-17(15)19(16)22)13-5-2-1-3-6-13/h1-3,5-6,9-12,19,22H,4,7-8H2,(H,20,21)/b16-12+ |

InChI Key |

NUTNFGZHQLFKOZ-FOWTUZBSSA-N |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)C3=CC=CC=C3)C(/C(=C/C(=O)O)/C1)O |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C3=CC=CC=C3)C(C(=CC(=O)O)C1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-[2-(3-methylanilino)-2-oxoethyl]triazol-4-yl]methyl]-1H-benzimidazole-2-carboxamide](/img/structure/B12390657.png)

![1,2,6,7,8,9-Hexahydro-1,6,6-trimethyl-3,11-dioxanaphth[2,1-e]azulene-10,12-dione](/img/structure/B12390696.png)

![[(2R,4S,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B12390707.png)

![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B12390728.png)